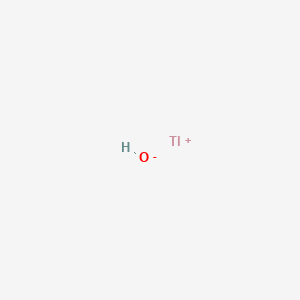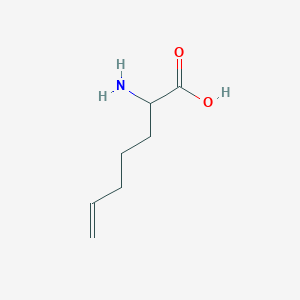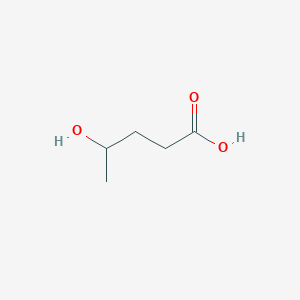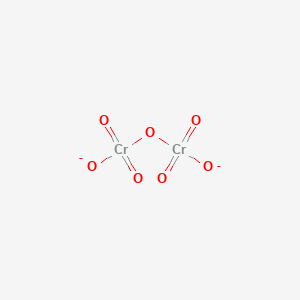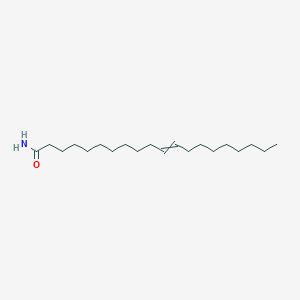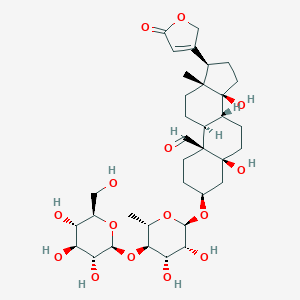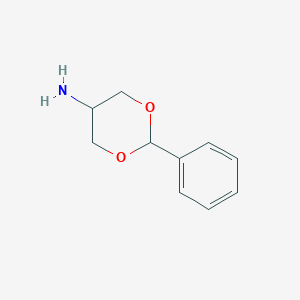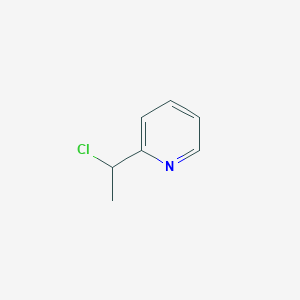
2-(1-Chloroethyl)pyridine
概述
描述
2-(1-Chloroethyl)pyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, where a chlorine atom is attached to the ethyl group at the second position of the pyridine ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
作用机制
Target of Action
It’s known that pyridine derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
2-(1-Chloroethyl)pyridine undergoes a base-induced β-elimination reaction, resulting in the formation of 2-vinylpyridine . This reaction is influenced by the protonation state of the nitrogen in the pyridine ring . The strong reactivity of the protonated form is attributed to the high stability of the carbanion intermediate formed, which has an enamine structure .
Biochemical Pathways
It’s known that pyridine derivatives can influence various biochemical pathways, including those involved in the metabolism of nitrogen .
Pharmacokinetics
It’s known that the compound is reactive and can undergo elimination reactions under certain conditions .
Result of Action
It’s known that pyridine derivatives can have various effects at the molecular and cellular level, including cytotoxic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound reacts in an environment with OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction . The reaction rate is influenced by the pH of the environment .
生化分析
Biochemical Properties
It is known that pyridine derivatives, such as 2-(1-Chloroethyl)pyridine, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biomolecules it interacts with.
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given the known biological activities of related pyridine compounds .
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyridine derivatives are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: 2-(1-Chloroethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-vinylpyridine with hydrochloric acid, resulting in the addition of a chlorine atom to the ethyl group. Another method includes the chlorination of 2-ethylpyridine using chlorine gas under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic systems to ensure efficient chlorination .
化学反应分析
Types of Reactions: 2-(1-Chloroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine-2-carboxylic acid or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-ethylpyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce pyridine-2-carboxylic acid and related compounds.
- Reduction reactions result in 2-ethylpyridine .
科学研究应用
2-(1-Chloroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
相似化合物的比较
2-Chloroethylpyridine: Similar in structure but lacks the ethyl group at the second position.
2-Vinylpyridine: Contains a vinyl group instead of a chloroethyl group.
2-Ethylpyridine: Lacks the chlorine atom, making it less reactive in substitution reactions.
Uniqueness: 2-(1-Chloroethyl)pyridine is unique due to its combination of a chlorine atom and an ethyl group on the pyridine ring. This combination enhances its reactivity and makes it a versatile intermediate in chemical syntheses. Its ability to undergo various reactions, including substitution, oxidation, and reduction, sets it apart from other similar compounds .
属性
IUPAC Name |
2-(1-chloroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBVIIQZRLPHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506498 | |
| Record name | 2-(1-Chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10445-92-8 | |
| Record name | 2-(1-Chloroethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10445-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

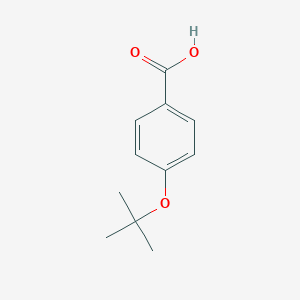
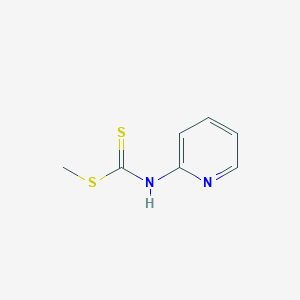
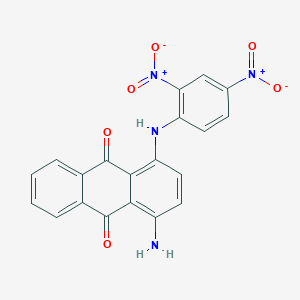
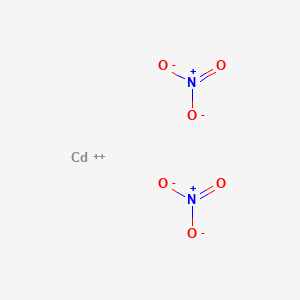
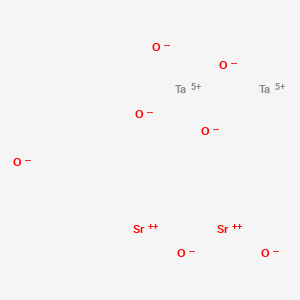
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
